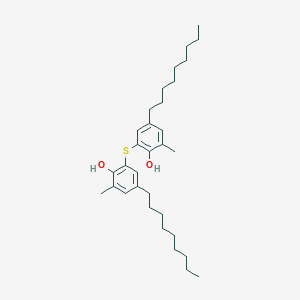
2,2'-Sulfanediylbis(6-methyl-4-nonylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is a chemical compound that belongs to the class of alkylphenols It is characterized by the presence of a sulfur atom linking two phenolic groups, each substituted with a nonyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) typically involves the reaction of 6-methyl-4-nonylphenol with sulfur dichloride (SCl2) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
- Dissolution of 6-methyl-4-nonylphenol in an organic solvent such as dichloromethane.
- Addition of sulfur dichloride to the solution with continuous stirring.
- Maintenance of the reaction mixture at a specific temperature (usually around 0-5°C) to control the reaction rate.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves similar steps as the laboratory synthesis but with enhanced safety measures and optimized reaction conditions to maximize yield and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with alkyl halides or acyl chlorides to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ethers or esters of the phenolic groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Wirkmechanismus
The mechanism of action of 2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) involves its interaction with cellular components and enzymes. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The sulfur atom in the compound can form bonds with metal ions, potentially inhibiting metalloprotein enzymes and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonylphenol: A related compound with a single phenolic group substituted with a nonyl group.
Bisphenol A: Another bisphenol compound with two phenolic groups linked by a carbon atom instead of sulfur.
Uniqueness
2,2’-Sulfanediylbis(6-methyl-4-nonylphenol) is unique due to the presence of the sulfur atom linking the two phenolic groups, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Eigenschaften
CAS-Nummer |
54616-34-1 |
|---|---|
Molekularformel |
C32H50O2S |
Molekulargewicht |
498.8 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-methyl-5-nonylphenyl)sulfanyl-6-methyl-4-nonylphenol |
InChI |
InChI=1S/C32H50O2S/c1-5-7-9-11-13-15-17-19-27-21-25(3)31(33)29(23-27)35-30-24-28(22-26(4)32(30)34)20-18-16-14-12-10-8-6-2/h21-24,33-34H,5-20H2,1-4H3 |
InChI-Schlüssel |
VGMATNXJYUJWQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C)O)SC2=C(C(=CC(=C2)CCCCCCCCC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


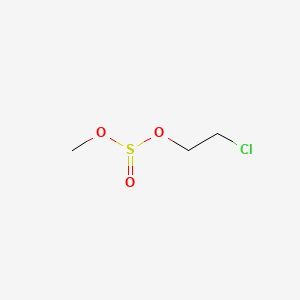
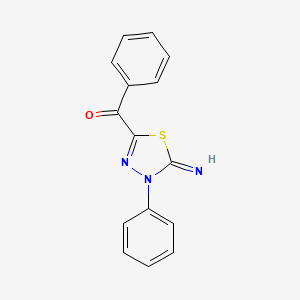
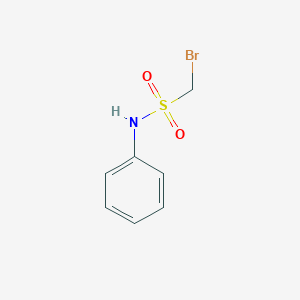

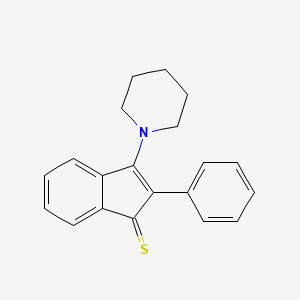

![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
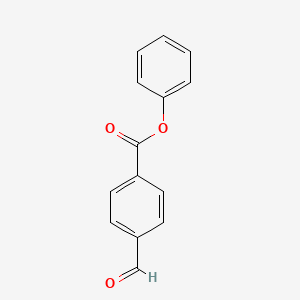
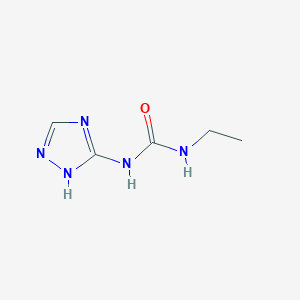
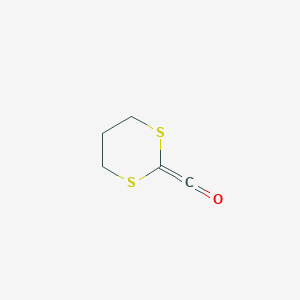
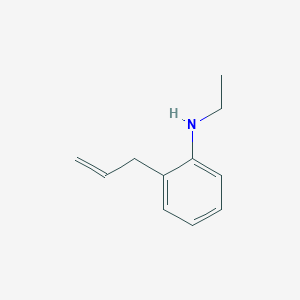

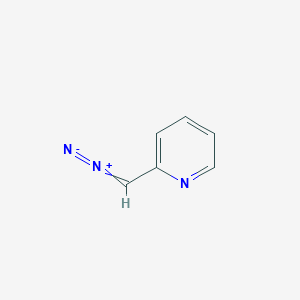
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)
